molecular formula C12H8FNO3 B2623848 4-Fluoro-2-nitro-1-phenoxybenzene CAS No. 613662-00-3

4-Fluoro-2-nitro-1-phenoxybenzene

Cat. No.: B2623848
CAS No.: 613662-00-3
M. Wt: 233.198
InChI Key: ZFDSQQMBTWGBJO-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a nitro group, and a phenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitro-1-phenoxybenzene typically involves multiple steps, including nitration, halogenation, and etherification. One common method involves the nitration of 4-fluorophenol to introduce the nitro group, followed by the etherification of the resulting 4-fluoro-2-nitrophenol with phenol under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-1-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group and fluorine atom influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoronitrobenzene
  • 2-Nitrophenol
  • 4-Nitrophenol

Uniqueness

4-Fluoro-2-nitro-1-phenoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both a fluorine atom and a nitro group on the benzene ring enhances its reactivity in nucleophilic aromatic substitution reactions compared to similar compounds .

Properties

IUPAC Name

4-fluoro-2-nitro-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDSQQMBTWGBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cs2CO3 (12.1 g, 62.9 mmol) was added to a solution of phenol (5.9 g, 62.9 mmol) in 400 mL of THF under N2. After stirring for 15 min. 2,5-difluoronitrobenzene (6.82 mL, 62.9 mmol) in 50 mL of THF was added. The resulting mixture was heated to 40° C. for 25 h. Reaction was followed by HPLC to detect disappearance of 2,5-difluoronitrobenzene. Water and ethyl acetate were added, followed by extraction with ethyl acetate (2×). The combined organic layers were successively washed with saturated aq. sodium bicarbonate (3×), water and brine, dried (Na2SO4) and evaporated. The crude compound was chromatographed on silica to remove excess of phenol. Elution with toluene/ethyl acetate 95:5 gave the title compound (12.6 g, 86%). Data: (m/z)=234 (M+H)+.
Name
Cs2CO3
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

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